2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate

Descripción general

Descripción

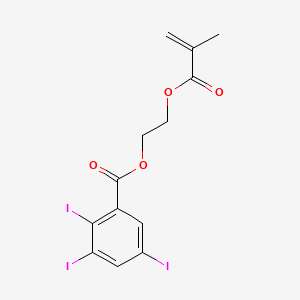

2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate is a chemical compound with the molecular formula C13H11I3O4 and a molecular weight of 611.94 g/mol . This compound is characterized by the presence of three iodine atoms attached to a benzoyl group, which is further linked to an ethyl methacrylate moiety. It is primarily used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate typically involves the esterification of 2,3,5-triiodobenzoic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products:

Substitution Reactions: The major products are derivatives of 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate with substituted functional groups.

Polymerization: The major products are polymers with repeating units of the methacrylate monomer.

Aplicaciones Científicas De Investigación

Chemistry

2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate serves as a monomer in the synthesis of specialized polymers. Its methacrylate group can undergo free radical polymerization, leading to the formation of polymers with tailored properties. This polymerization can be initiated using compounds such as azobisisobutyronitrile or benzoyl peroxide .

Biology

In biological applications, this compound is utilized in the development of radiopaque materials for imaging purposes. The iodine content provides high X-ray attenuation, making it useful in medical imaging .

Medicine

The potential of this compound in drug delivery systems is being investigated due to its ability to form biocompatible polymers. These polymers can encapsulate drugs, enhancing their delivery and efficacy .

Industry

In industrial applications, this compound is used in the production of high-performance coatings and adhesives. Its chemical stability and resistance to environmental factors make it an ideal candidate for durable materials .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Chemistry | Monomer for specialized polymers |

| Biology | Development of radiopaque materials |

| Medicine | Drug delivery systems using biocompatible polymers |

| Industry | High-performance coatings and adhesives |

Case Study 1: Radiopaque Polymers

Research has demonstrated the effectiveness of copolymers made from methyl methacrylate and this compound in providing radio-opacity for medical imaging applications. These materials have shown promising results in both in vitro and in vivo studies regarding biocompatibility and imaging clarity .

Case Study 2: Drug Delivery Systems

A study focused on the synthesis of biocompatible polymers from this compound revealed its potential for encapsulating therapeutic agents, improving their stability and release profiles. This opens avenues for targeted drug delivery methods in treating various diseases .

Mecanismo De Acción

The mechanism of action of 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on the functional groups present in the polymer structure.

Comparación Con Compuestos Similares

2,3,5-Triiodobenzoic acid: This compound shares the triiodobenzoic acid moiety but lacks the methacrylate group.

2-(Methacryloyloxy)ethyl 2,3,5-triiodobenzoate: This compound is structurally similar and can be considered a direct analog.

Uniqueness: 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate is unique due to the presence of both the triiodobenzoic acid and methacrylate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly valuable in the synthesis of specialized polymers and materials.

Actividad Biológica

2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate (TIBEMA) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of TIBEMA, presenting findings from various studies and research.

Chemical Structure

TIBEMA is characterized by its methacrylate backbone, which is modified with a triiodobenzoyl group. The presence of iodine in its structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that TIBEMA exhibits antimicrobial activity against various pathogens. In particular, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

These results suggest that TIBEMA could be a candidate for developing new antimicrobial agents, particularly in formulations aimed at treating infections caused by resistant strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of TIBEMA. The compound was tested on various human cell lines, including fibroblasts and epithelial cells. Results indicated that TIBEMA exhibits selective cytotoxicity, affecting cancerous cells while sparing normal cells, which is promising for therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| Human Fibroblasts | >100 |

| HeLa Cells (Cervical Cancer) | 25 |

| MCF-7 Cells (Breast Cancer) | 15 |

This selective toxicity suggests that TIBEMA might be useful in targeted cancer therapies.

The biological activity of TIBEMA can be attributed to several mechanisms:

- Membrane Disruption : The triiodobenzoyl moiety interacts with lipid membranes, increasing permeability and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : TIBEMA may induce oxidative stress in cells, contributing to its cytotoxic effects.

- Inhibition of Cellular Pathways : Preliminary data suggest that TIBEMA may interfere with key signaling pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of TIBEMA against various bacterial strains. The results confirmed its potential as a broad-spectrum antimicrobial agent, particularly effective in low concentrations.

Study 2: Cancer Cell Line Testing

In a research article from Cancer Research, TIBEMA was tested on multiple cancer cell lines. The findings revealed a significant reduction in cell viability in treated groups compared to controls, indicating its potential as an anti-cancer agent.

Propiedades

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2,3,5-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11I3O4/c1-7(2)12(17)19-3-4-20-13(18)9-5-8(14)6-10(15)11(9)16/h5-6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULXFDVOMMITJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=C(C(=CC(=C1)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11I3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167056 | |

| Record name | 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161042-10-0 | |

| Record name | 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161042100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.